Ethyl 3-(2,6-dichloro-phenoxy)propanoate
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Overview
Description
Ethyl 3-(2,6-dichloro-phenoxy)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a 3-(2,6-dichloro-phenoxy)propanoate moiety. This compound is often used in various chemical syntheses and has applications in different fields such as agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6-dichloro-phenoxy)propanoate typically involves the esterification of 3-(2,6-dichloro-phenoxy)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
3-(2,6-dichloro-phenoxy)propanoic acid+ethanolacid catalystEthyl 3-(2,6-dichloro-phenoxy)propanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards the formation of the ester.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 3-(2,6-dichloro-phenoxy)propanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dichloro groups on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Hydrolysis: 3-(2,6-dichloro-phenoxy)propanoic acid and ethanol.
Reduction: 3-(2,6-dichloro-phenoxy)propanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2,6-dichloro-phenoxy)propanoate has several applications in scientific research:
Agriculture: It is used as an intermediate in the synthesis of herbicides and pesticides.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,6-dichloro-phenoxy)propanoate depends on its application. In herbicides, it may act by disrupting the growth processes of plants, often by mimicking natural plant hormones. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- Methyl 3-(2,6-dichloro-phenoxy)propanoate
- Butyl 3-(2,6-dichloro-phenoxy)propanoate
- 3-(2,6-dichloro-phenoxy)propanoic acid
This compound is unique due to its specific ester group, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for a variety of applications.
Properties
IUPAC Name |
ethyl 3-(2,6-dichlorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-2-15-10(14)6-7-16-11-8(12)4-3-5-9(11)13/h3-5H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSRYYUDJNKOQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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